molecular formula C12H12ClN3O2 B2855813 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide CAS No. 2279123-01-0

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide

Cat. No. B2855813
CAS RN: 2279123-01-0
M. Wt: 265.7
InChI Key: QWVRDCLSWUANNR-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide (CMODB) is an organic compound belonging to the oxadiazole family. It is a white crystalline solid with a molecular weight of 282.77 g/mol and a melting point of 128-129°C. CMODB has a wide range of applications in scientific research due to its unique properties. It is used in a variety of laboratory experiments, including biochemical and physiological studies. In

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its chloromethyl group is highly reactive and can be transformed into a variety of functional groups, making it a valuable building block for the synthesis of complex molecules. For instance, it can undergo nucleophilic substitution reactions to introduce various alkyl or aryl groups .

Medicinal Chemistry

In medicinal chemistry, the compound’s core structure can be modified to create derivatives with potential pharmacological activities. Its oxadiazole ring is a common motif in drug design and is known for its bioactivity, offering a scaffold for developing new therapeutic agents .

Material Science

The compound can be used in the design of new materials, particularly polymers and coatings. By incorporating it into polymer chains, materials with enhanced properties such as thermal stability or chemical resistance can be developed .

Catalysis

Due to its ability to undergo various chemical transformations, this compound can be employed as a ligand in catalysis. It can potentially enhance the efficiency of catalytic processes, including those used in the production of fine chemicals .

Agricultural Chemistry

Derivatives of this compound may find applications in agricultural chemistry as precursors for the synthesis of herbicides or pesticides. The chloromethyl group, in particular, can be used to attach various substituents that are biologically active against pests .

Environmental Science

In environmental science, the compound could be explored for the removal of pollutants. Its reactive sites might be utilized to bind and neutralize harmful substances in the environment .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a reagent or a probe in analytical chemistry. It could be involved in the development of new detection methods for various analytes due to its potential for chemical modifications .

Energy Storage

Lastly, the compound might be investigated for its use in energy storage systems. Its structural components could contribute to the development of novel electrolytes or electrode materials for batteries or supercapacitors .

properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-16(2)12(17)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVRDCLSWUANNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide

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